molecular formula C19H13ClFN3O B11031032 5-(4-chlorophenyl)-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one

5-(4-chlorophenyl)-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No.: B11031032
M. Wt: 353.8 g/mol
InChI Key: KLSVHBHWNZTOOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-chlorophenyl)-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by the presence of both pyrazole and pyrimidine rings, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyrazole Ring: The initial step often involves the condensation of a 4-chlorophenylhydrazine with an appropriate diketone to form the pyrazole ring.

    Formation of the Pyrimidine Ring: The pyrazole intermediate is then reacted with a 4-fluorobenzaldehyde and a suitable amine under cyclization conditions to form the pyrimidine ring.

    Final Cyclization and Methylation: The final step involves cyclization and methylation to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can target the nitro groups (if present) or the double bonds within the heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂), while nucleophilic substitutions may involve reagents like sodium methoxide (NaOCH₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

Chemistry

In chemistry, 5-(4-chlorophenyl)-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with various biological targets, making it a candidate for drug discovery and development. Studies have explored its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

Medicine

In medicine, the compound’s potential therapeutic applications are of significant interest. Research has focused on its ability to modulate specific biological pathways, offering potential treatments for diseases such as cancer, bacterial infections, and inflammatory conditions.

Industry

In the industrial sector, this compound is investigated for its potential use in the development of new materials, including polymers and coatings. Its chemical stability and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, This compound stands out due to its specific substitution pattern on the aromatic rings and the presence of both pyrazole and pyrimidine rings. These features contribute to its unique chemical reactivity and potential biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C19H13ClFN3O

Molecular Weight

353.8 g/mol

IUPAC Name

5-(4-chlorophenyl)-3-(4-fluorophenyl)-2-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C19H13ClFN3O/c1-11-18(13-4-8-15(21)9-5-13)19-22-16(10-17(25)24(19)23-11)12-2-6-14(20)7-3-12/h2-10,23H,1H3

InChI Key

KLSVHBHWNZTOOE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NC(=CC(=O)N2N1)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.